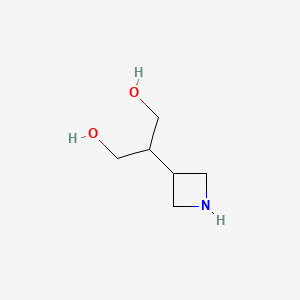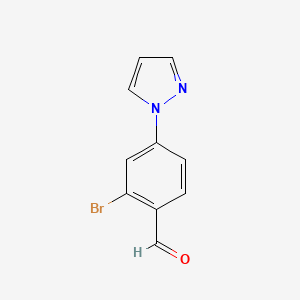![molecular formula C14H16FNO3S B6617017 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride CAS No. 1375960-13-6](/img/structure/B6617017.png)
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol . This compound is known for its role as an alkyne-functionalized sulfonyl fluoride activity-based probe, which is used in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hex-5-ynamido group and the benzene-1-sulfonyl fluoride group.
Coupling Reaction: The hex-5-ynamido group is coupled with the benzene-1-sulfonyl fluoride group under specific reaction conditions to form the desired compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve a purity of ≥95%.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne group allows for click chemistry reactions, enabling the incorporation of azide tags such as fluorophores or biotins.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Substitution Products: Products formed from nucleophilic substitution reactions.
Click Chemistry Products: Triazole derivatives formed from click chemistry reactions.
Scientific Research Applications
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride involves the covalent modification of reactive serine residues in proteins. The sulfonyl fluoride group reacts with serine residues, forming a covalent bond and thereby inhibiting the protein’s activity . This compound can also modify other amino acid residues such as threonine, lysine, tyrosine, cysteine, and histidine in a context-specific manner .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity.
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid: A compound with both sulfonyl fluoride and alkyne functionalities.
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride: Similar in structure but with different substituents.
Uniqueness
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride is unique due to its combination of an alkyne group and a sulfonyl fluoride group, which allows for versatile applications in click chemistry and activity-based protein profiling .
Properties
IUPAC Name |
4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJGTCAHFQVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
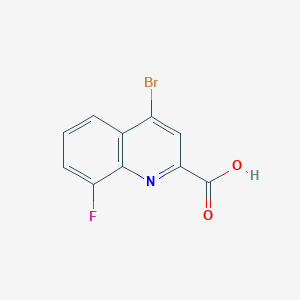
![benzo[b]thiophen-5-yl-morpholin-4-yl-methanone](/img/structure/B6616941.png)
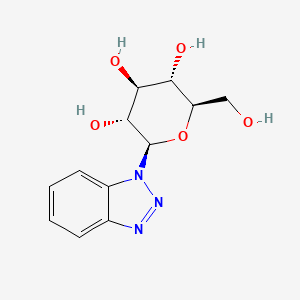
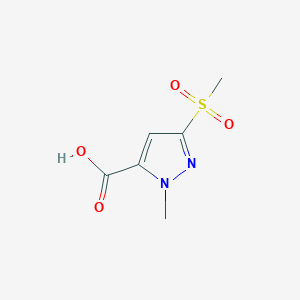
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)
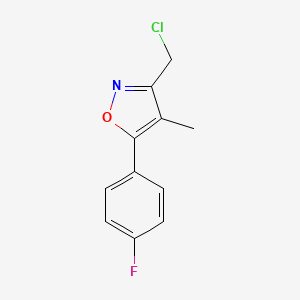
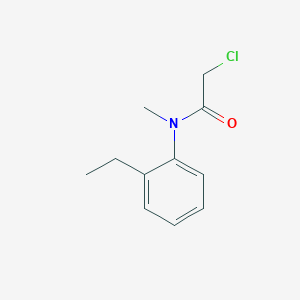
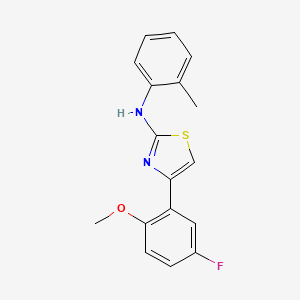
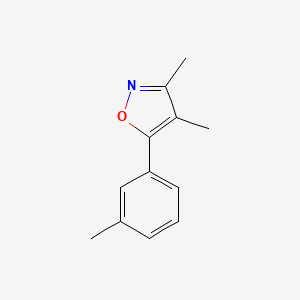
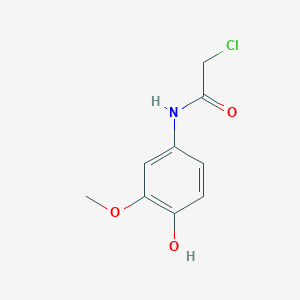
![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
